

An In-depth Technical Guide to the Physical Properties of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitrosalicylaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Nitrosalicylaldehyde** (CAS No: 97-51-8). The information is compiled from various sources to assist in research, synthesis, and drug development applications. This document details key physical constants, solubility characteristics, and spectroscopic data, supplemented with standardized experimental protocols and logical workflow visualizations.

Core Physical and Chemical Properties

5-Nitrosalicylaldehyde, also known as 2-Hydroxy-5-nitrobenzaldehyde, is an aromatic organic compound featuring hydroxyl, aldehyde, and nitro functional groups on a benzene ring.^[1] At room temperature, it typically appears as a yellow to orange crystalline solid or powder with a faint, characteristic odor.^{[1][2][3][4]} It is primarily produced through the nitration of salicylaldehyde using a mixture of nitric and sulfuric acids.^[1]

Table 1: General Properties of **5-Nitrosalicylaldehyde**

Property	Value	Source(s)
CAS Number	97-51-8	[1][5][6][7]
Molecular Formula	C ₇ H ₅ NO ₄	[1][5][6][7][8][9]
Molecular Weight	167.12 g/mol	[1][5][7][9][10]
Appearance	Yellow to orange crystalline solid/powder	[1][2][3][4]
EINECS Number	202-587-0	[6][11]
Purity (Typical)	>97.0% (GC) to 99.0% (HPLC)	[5][6]

Table 2: Thermal and Physical Constants

Property	Value	Source(s)
Melting Point	125-129 °C	[1][2][3][6][8][10]
Boiling Point	300.2 °C at 760 mmHg	[1][8]
Density	1.5 g/cm ³	[1][8]
Flash Point	137.3 °C	[1][8]
Vapor Pressure	0.0±0.7 mmHg at 25°C (Predicted)	[1]
Refractive Index	1.6280 (Estimate)	[1][3]

Solubility Profile

5-Nitrosalicylaldehyde exhibits limited solubility in water but is moderately soluble in polar organic solvents, a characteristic attributed to the polar bonds within its nitro and carbonyl groups.[1] A detailed study determined its solubility in various solvents at temperatures ranging from 273.15 to 313.15 K using an isothermal saturation method.[12][13] The mole fraction solubility was found to increase with a rise in temperature across all tested solvents.[12][13]

Table 3: Mole Fraction Solubility (x) of **5-Nitrosalicylaldehyde** in Various Solvents

Solvent	273.15 K (0°C)	283.15 K (10°C)	293.15 K (20°C)	303.15 K (30°C)	313.15 K (40°C)
Acetone	0.01945	0.02461	0.03091	0.03812	0.04492
1,4-Dioxane	-	0.02215	0.02801	0.03491	0.04265
Ethyl Acetate	0.01358	0.01779	0.02302	0.02941	0.03669
Cyclohexanone	0.01211	0.01601	0.02089	0.02688	0.03378
Toluene	0.00392	0.00551	0.00758	0.01021	0.01349
Acetonitrile	0.00361	0.00511	0.00713	0.00979	0.01321
Methanol	0.00319	0.00455	0.00641	0.00891	0.01221
Ethanol	0.00251	0.00366	0.00527	0.00749	0.01053
Isopropanol	0.00191	0.00282	0.00414	0.00602	0.00862
n-Propanol	0.00189	0.00281	0.00415	0.00606	0.00871
1-Butanol	0.00161	0.00241	0.00361	0.00531	0.00771
Water	0.00069	0.00085	0.00104	0.00124	0.00145

Data extracted from the Journal of Chemical & Engineering Data, 2019, 64, 8, 3350–3358.[\[12\]](#)
[\[13\]](#) Note: Dioxane data begins at 283.15 K due to its melting point.[\[12\]](#)

At a given temperature, the solubility decreases in the following order: acetone > 1,4-dioxane > ethyl acetate > cyclohexanone > toluene > acetonitrile > methanol > ethanol > isopropanol > n-propanol > 1-butanol > water.[\[13\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **5-Nitrosalicylaldehyde**.

Table 4: Spectroscopic Data for **5-Nitrosalicylaldehyde**

Spectrum Type	Data and Conditions	Source(s)
¹ H NMR	(CDCl ₃ , δ, ppm): 11.60 (1H, s, OH), 10.32 (1H, s, N2H), 8.78 (1H, s, C2H), 8.40 (2H, s, N1H2), 8.14 (2H, d, C5H + C8H), 7.04 (1H, d, C6H)	[14]
¹³ C NMR	Spectral data available.	[15]
FTIR	Instrument: Bruker IFS 112, Sample: KBr-Pellet.	[9]
UV-Vis	Spectral data available.	[9]
Mass Spec (GC-MS)	Molecular Ion Peak: 167 m/z.	[9]

Note: The provided ¹H NMR data is for a thiosemicarbazone derivative of **5-Nitrosalicylaldehyde**, as detailed data for the parent compound was limited in the search results.[14]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of **5-Nitrosalicylaldehyde**.

This protocol describes the determination of the melting point range using a digital apparatus like a DigiMelt or Mel-Temp.[16][17]

- Sample Preparation:
 - Ensure the **5-Nitrosalicylaldehyde** sample is completely dry.[18]
 - Place a small amount of the crystalline sample onto a clean, dry surface.
 - Gently push the open end of a capillary tube into the sample pile to collect a small amount. [19]

- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be approximately 1-3 mm.[\[17\]](#)[\[19\]](#)
- Apparatus Setup:
 - Turn on the melting point apparatus.[\[18\]](#)
 - If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[\[16\]](#)
 - For a precise measurement, set the starting temperature to about 15-20 °C below the expected melting point (approx. 125 °C).[\[18\]](#)
 - Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[\[16\]](#)[\[17\]](#)
- Measurement:
 - Insert the prepared capillary tube into the sample holder of the apparatus.[\[18\]](#)
 - Observe the sample through the magnifying lens.[\[17\]](#)
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[\[20\]](#)
 - Record the temperature at which the entire sample has completely melted into a transparent liquid (the end of the melting range).[\[18\]](#)[\[20\]](#)
 - Allow the apparatus to cool sufficiently before running subsequent samples.[\[18\]](#)

This protocol is based on the widely used isothermal saturation or shake-flask method to determine equilibrium solubility.[\[12\]](#)[\[21\]](#)

- Preparation:
 - Prepare a series of sealed glass vessels (e.g., 100 mL).[\[12\]](#)

- To each vessel, add a measured volume (e.g., 50 mL) of a pure solvent (e.g., ethanol, acetone, water).[\[12\]](#)
- Add an excess amount of solid **5-Nitrosalicylaldehyde** to each vessel to ensure that a saturated solution is formed and undissolved solid remains.[\[12\]](#)
- Equilibration:
 - Place the vessels in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
 - Shake the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the solute in the solution remains constant.
 - After shaking, allow the vessels to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[\[21\]](#)
- Sampling and Analysis:
 - Carefully withdraw a sample from the clear supernatant of each vessel using a pre-warmed or pre-cooled syringe to match the experimental temperature.
 - To remove any remaining fine particles, filter the sample through a syringe filter (e.g., 0.45 μm).
 - Accurately weigh the filtered sample, then evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid **5-Nitrosalicylaldehyde**.
 - Alternatively, determine the concentration of the saturated solution using a validated analytical method such as UV-Vis spectroscopy or HPLC.[\[21\]](#)
- Calculation:
 - Calculate the solubility in terms of mass/volume, molarity, or mole fraction based on the amount of solute and solvent.

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **5-Nitrosalicylaldehyde** in a solution.[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Sample Preparation:
 - Prepare a dilute solution of **5-Nitrosalicylaldehyde** in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
 - Ensure the sample is fully dissolved.[\[25\]](#)
- Instrumentation and Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[\[26\]](#)
 - Select the "Scan" mode in the instrument software.[\[26\]](#)
 - Set the desired wavelength range (e.g., 200-800 nm).[\[23\]](#)
- Measurement:
 - Fill a clean quartz cuvette approximately 3/4 full with the pure solvent to be used as the blank/reference.[\[23\]](#)[\[25\]](#)
 - Wipe the transparent sides of the cuvette with a lint-free cloth.[\[23\]](#)
 - Place the cuvette in the sample holder and run a baseline or "zero" correction. This subtracts the absorbance of the solvent and cuvette.[\[22\]](#)[\[26\]](#)
 - Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.[\[25\]](#)
 - Place the sample cuvette back into the holder.
 - Initiate the scan to acquire the absorbance spectrum of the sample.
 - Save the data and identify the wavelength(s) of maximum absorbance (λ_{max}).[\[23\]](#)

This protocol describes obtaining an FTIR spectrum of solid **5-Nitrosalicylaldehyde** using the KBr pellet method.

- Sample Preparation (KBr Pellet):
 - Weigh approximately 1-2 mg of dry **5-Nitrosalicylaldehyde** and 200-300 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Press the powder under high pressure (as per instrument instructions) to form a thin, transparent or translucent pellet.
- Instrumentation and Measurement:
 - Ensure the sample compartment of the FTIR spectrometer is clean and dry.
 - Run a background scan with nothing in the sample holder to record the spectrum of the atmospheric CO₂ and water vapor.[\[27\]](#) The software will subtract this from the sample spectrum.
 - Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.
 - Acquire the sample spectrum. Typical scan parameters are a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[\[27\]](#)[\[28\]](#)
 - Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups (e.g., -OH, -CHO, -NO₂) present in the molecule.

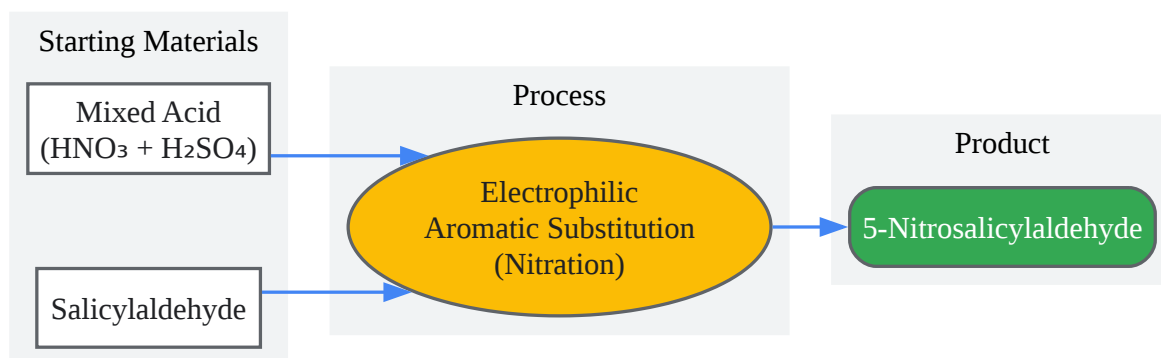
This protocol outlines the general steps for preparing a sample for ¹H or ¹³C NMR analysis.[\[29\]](#)

- Sample Preparation:

- Accurately weigh an appropriate amount of **5-Nitrosalicylaldehyde** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR).[\[30\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d (CDCl_3), DMSO- d_6) in a small, clean vial.[\[30\]](#)[\[31\]](#) The solvent choice is critical as it must fully dissolve the compound without its own signals obscuring important sample peaks.[\[30\]](#)
- Ensure the sample is completely dissolved, using gentle vortexing if necessary.[\[30\]](#)
- Using a pipette, transfer the solution into a clean, dry NMR tube.[\[30\]](#)
- Cap the NMR tube securely.
- Instrumental Analysis:
 - Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[\[30\]](#)
 - Insert the tube into the NMR spectrometer magnet.
 - The instrument operator will then perform standard procedures:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[30\]](#)
 - Shimming: The magnetic field homogeneity is optimized to achieve sharp, well-resolved peaks.[\[30\]](#)
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).[\[30\]](#)
 - Acquire the spectral data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[\[30\]](#)
 - Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectrum (e.g., to residual solvent peaks or an internal standard like TMS).[\[31\]](#)

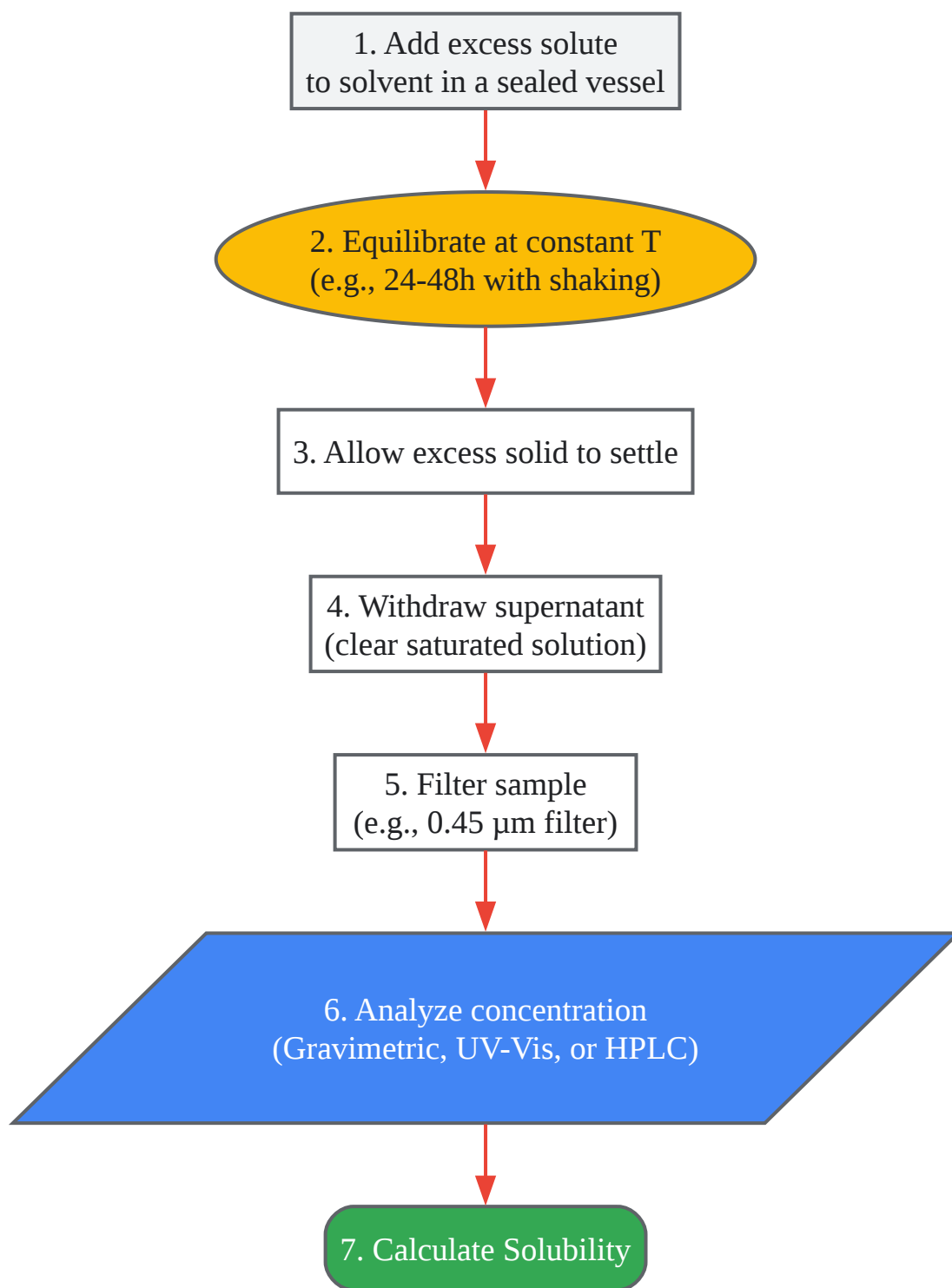
Visualizations

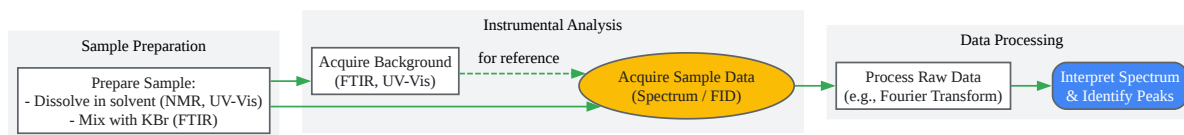
The following diagrams illustrate key workflows and relationships relevant to the study of **5-Nitrosalicylaldehyde**.



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Caption: Workflow for the synthesis of **5-Nitrosalicylaldehyde** via nitration.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 5-Nitrosalicylaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543640#physical-properties-of-5-nitrosalicylaldehyde>]

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